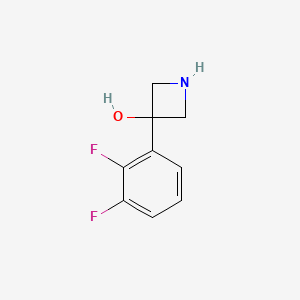![molecular formula C27H22N2O2S2 B2521337 N-[3-(1,3-ベンゾチアゾール-2-イル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-3-メトキシナフタレン-2-カルボキサミド CAS No. 325988-45-2](/img/structure/B2521337.png)
N-[3-(1,3-ベンゾチアゾール-2-イル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-3-メトキシナフタレン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C27H22N2O2S2 and its molecular weight is 470.61. The purity is usually 95%.
The exact mass of the compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物の構造は、潜在的な抗菌特性を示唆しています。 Sharma らによる研究では、関連する 3-(1,3-ベンゾチアゾール-2-イル) 2-フェニルキナゾリン-4(3H)-オンを強力な抗菌剤として合成しました 。これらの化合物は、グラム陽性菌とグラム陰性菌の両方に対して in vitro でスクリーニングされました。その結果、顕著な抗菌活性が示されました。定量的構造活性相関 (QSAR) モデルは、構造と置換基の効果が抗菌特性に与える影響を明らかにするのに役立ちました。
生物活性化合物の前駆体
私たちの化合物のような 2-アミノ-1,3-ベンゾチアゾール誘導体は、医薬品や農業におけるさまざまな生物活性分子の前駆体として役立ちます 。研究者は、その多様な反応性のために、創薬やその他の用途における可能性を探求してきました。
工業における不活性コーティング
これらのベンゾチアゾール系化合物は、工業用途における不活性コーティングのマトリックスの貴重な成分として使用されています 。その化学特性は、コーティングの耐久性と性能を高めるのに役立ちます。
染料の分散剤
この化合物の構造は、染料の分散剤として機能することを可能にする可能性があります 。染料の均一な分散を助けることで、さまざまな用途における色の品質と安定性を高めることができます。
重金属の吸着
ベンゾチアゾール誘導体は、重金属の吸着剤として研究されてきました 。金属イオンに選択的に結合する能力により、環境修復と水浄化の有望な候補となっています。
金属検出のための蛍光センサー
芳香族系を持つことから、この化合物は、金属イオンを検出するための蛍光センサーとして機能する可能性があります 。ベンゾチアゾール誘導体をベースにした蛍光プローブは、金属検出における感度と選択性について研究されてきました。
抗結核活性
この化合物については直接研究されていませんが、ベンゾチアゾール系抗結核化合物の最近の進歩は、その可能性を強調しています 。さらなる調査によって、この化合物が抗結核特性を示すかどうかを明らかにすることができます。
作用機序
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and division, signal transduction, and metabolic processes.
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives suggested a favorable pharmacokinetic profile .
Result of Action
Given the compound’s potential antibacterial activity , it may result in the inhibition of bacterial growth and division, disruption of bacterial metabolic processes, or induction of bacterial cell death.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S2/c1-31-21-15-17-9-3-2-8-16(17)14-19(21)25(30)29-27-24(18-10-4-6-12-22(18)32-27)26-28-20-11-5-7-13-23(20)33-26/h2-3,5,7-9,11,13-15H,4,6,10,12H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCHHCKRKQOGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)
![4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521258.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)
![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)
![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2521276.png)

